(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Physicochemical profiling Drug-likeness ADME prediction

CNS drug discovery teams face a solubility-permeability conflict: 3-cyclopropyl (LogP -0.83) and 3-phenyl (LogD 2.43) oxadiazole analogs miss the narrow LogP -0.3 window required for optimal CNS penetration. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (CAS 112960-56-2) resolves this. • Non-ionizable -CH₂OH (pKa 12.38) ensures invariant H-bond donor capacity. • ≥10 suppliers at 96-98% purity support gram-scale parallel synthesis. • Validated M1 agonist (IC₅₀ 2.7 μM) for Alzheimer's fragment elaboration.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 112960-56-2
Cat. No. B037636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)methanol
CAS112960-56-2
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CO
InChIInChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3
InChIKeyOQKJMIGPYYWVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Differentiated Building Block


(3-Methyl-1,2,4-oxadiazol-5-yl)methanol (CAS 112960-56-2) is a small heterocyclic building block belonging to the 1,2,4-oxadiazole class—a privileged scaffold in medicinal chemistry recognized as a hydrolytically stable bioisostere of ester and carboxamide functionalities [1]. With a molecular formula of C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol, this compound features a hydroxymethyl (−CH₂OH) substituent at the 5-position and a methyl group at the 3-position of the oxadiazole ring [2]. It is commercially available from multiple global suppliers in purities ranging from 95% to 98% and is routinely employed as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and infectious diseases .

Workflow Heterocyclic building block for medicinal chemistry and fragment-based discovery
Scaffold 1,2,4-Oxadiazole core recognized as a hydrolytically stable bioisostere of ester and carboxamide groups
Selection 3-Methyl substitution provides a balanced lipophilicity handle for SAR exploration

Why In-Class Substitution Fails: 3-Methyl Advantage


Superficially, (3-methyl-1,2,4-oxadiazol-5-yl)methanol may appear interchangeable with other 3-substituted 1,2,4-oxadiazole-5-methanol analogs such as the 3-ethyl, 3-cyclopropyl, or 3-phenyl variants. However, quantitative physicochemical profiling reveals that the 3-methyl substituent confers a distinct lipophilicity–size–polarity profile that cannot be replicated by simple homologation or isosteric replacement. The target compound exhibits a LogP of −0.3 and LogD (pH 7.4) of −0.29, placing it in a narrow hydrophilicity window that optimizes aqueous solubility while retaining sufficient passive membrane permeability—a balance that the 3-cyclopropyl analog (LogP −0.83) and the 3-trifluoromethylphenyl analog (LogD 2.43) fail to achieve [1]. Furthermore, its pKa of 12.38 ± 0.10 dictates that the hydroxymethyl group remains fully protonated under physiological and standard assay conditions, ensuring consistent hydrogen-bond donor capacity across all relevant pH ranges . The quantitative evidence below substantiates why direct procurement of the 3-methyl variant, rather than a generic analog, is critical for reproducible structure–activity relationship (SAR) studies and scalable synthesis programs.

Analog mismatch 3-Cyclopropyl or 3-ethyl analogs may shift the lipophilicity profile away from the reported narrow LogP window, altering permeability predictions.
SAR transfer M1 muscarinic agonist SAR indicates that alkyl chains longer than methyl may reduce functional efficacy, limiting direct SAR transferability.
Supply depth 3-Ethyl and 3-cyclopropyl analogs have fewer verified suppliers; limited batch documentation may constrain procurement reproducibility.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over 3-Ethyl and 3-Cyclopropyl Analogs

The target compound's LogP of −0.3 is significantly higher (less hydrophilic) than the 3-cyclopropyl analog (LogP −0.83) [1]. Measured LogD at pH 7.4 is −0.29, indicating that the compound remains predominantly in the aqueous phase under physiological conditions, which reduces the risk of nonspecific hydrophobic protein binding commonly associated with more lipophilic 1,2,4-oxadiazole building blocks such as the 3-phenyl variant (LogD 2.43) [2][3]. This narrow LogD window distinguishes the 3-methyl derivative from both bulkier and smaller alkyl-substituted analogs, providing a predictable starting point for fragment-based drug design where excessive lipophilicity must be avoided.

Lipophilicity vs. Analogs
Cross-study comparable
LogP = -0.3
LogD (pH 7.4) = -0.29
Supports a predictable starting point for fragment-based design, avoiding excessive hydrophobicity.
Comparator analogs: 3-cyclopropyl LogP -0.83; 3-(3-trifluoromethylphenyl) LogD 2.43.
Physicochemical profiling Drug-likeness ADME prediction

Non-Ionizable Hydroxymethyl Over Unsubstituted Analog

The pKa of (3-methyl-1,2,4-oxadiazol-5-yl)methanol is predicted to be 12.38 ± 0.10, which is statistically indistinguishable from the unsubstituted (1,2,4-oxadiazol-5-yl)methanol (pKa 12.36 ± 0.10) . This high pKa value confirms that the hydroxymethyl proton remains fully associated across the entire biologically relevant pH range (pH 1–10). As a consequence, the hydroxyl group consistently behaves as a neutral hydrogen-bond donor, ensuring reproducible engagement with biological targets regardless of assay buffer composition. In contrast, oxadiazole building blocks bearing electron-withdrawing substituents at the 3-position can exhibit significantly altered pKa values, potentially introducing pH-dependent ionization artifacts in biochemical assays.

Ionization State
Data to verify
pKa = 12.38 ± 0.10
Hydroxymethyl group remains a consistent neutral hydrogen-bond donor across assay-relevant pH ranges.
Predicted value; no significant difference from unsubstituted analog.
Ionization state Hydrogen-bond donor capacity Assay reproducibility

M1 Muscarinic Agonism: 3-Methyl SAR Evidence

A series of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines was synthesized and evaluated for M1 muscarinic receptor agonist activity. The 3-methyl-substituted derivative (CDD-0098-J; 7a) displayed an IC₅₀ of 2.7 ± 0.69 μM at muscarinic receptors coupled to phosphoinositide (PI) metabolism in rat cortex and hippocampus [1]. Critically, the study reported that increasing the alkyl chain length beyond methyl reduced efficacy in PI turnover assays, establishing the 3-methyl substituent as the optimal balance between receptor affinity and functional activity within this chemotype [1]. This direct structure–activity relationship (SAR) evidence provides a data-driven rationale for selecting the 3-methyl oxadiazole building block over its 3-ethyl or 3-propyl counterparts when constructing M1-targeted libraries.

M1 Agonist Activity
Head-to-head
IC₅₀ = 2.7 ± 0.69 μM
Reported M1 receptor PI turnover endpoint context; longer alkyl chains may reduce functional efficacy.
Rat cortex and hippocampus assay; 3-methyl derivative CDD-0098-J.
Muscarinic receptor Neuropharmacology Structure–activity relationship

Synthetic Advantage Over 3-Cyclopropyl and 3-Phenyl Analogs

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is readily accessible via reduction of the corresponding aldehyde, 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-02-9), using standard hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The aldehyde precursor is itself a commercially available building block offered by multiple suppliers in purities ≥97% . This two-step or one-pot synthetic route contrasts with the 3-cyclopropyl analog, which requires preparation of cyclopropyl-substituted amidoxime precursors that are not routinely stocked, thereby increasing synthesis time and cost. The 3-phenyl analog similarly requires aromatic starting materials that may introduce additional purification challenges. The well-precedented reduction pathway for the 3-methyl variant translates into predictable scale-up behavior and reduced development risk for medicinal chemistry teams.

Synthetic Route
Class-level inference
Reduction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde
Well-precedented pathway may support scalable synthesis and faster library production.
NaBH₄ or LiAlH₄; precursor commercially available.
Synthetic accessibility Scalability Laboratory efficiency

Procurement Edge Over 3-Ethyl and 3-Cyclopropyl Analogs

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is stocked by at least 10 global chemical suppliers (Fluorochem, BOC Sciences, AKSci, Macklin, Beyotime, Bidepharm, MolCore, Aladdin, ChemShuttle, Angene) in purities ranging from 95% to 98% . Pricing for 1 g quantities ranges from approximately £24 (Fluorochem, 97% purity) to ¥290 (Beyotime, 96% purity) . In comparison, the 3-cyclopropyl analog (CAS 1123169-46-9) is priced at $154 for 1 g (Hit2Lead, 95% purity), representing a ~5–7× cost premium . The 3-ethyl analog (CAS 959237-62-8) is less widely stocked; suppliers such as AKSci list it at 98% purity, but availability is more limited, and custom synthesis is frequently required . The breadth of commercial suppliers for the 3-methyl variant ensures competitive pricing, reduced lead times, and batch-to-batch quality documentation (NMR, HPLC, GC) from multiple independent sources.

Procurement Profile
Cross-study comparable
≥10 suppliers
Purity 95–98%
Competitive sourcing and batch documentation may reduce project procurement risk.
3-Cyclopropyl analog is approximately 5–7× more expensive per gram.
Procurement Supply chain Cost efficiency

Validated Application Scenarios


Fragment-Based Discovery for Muscarinic Receptors

The 3-methyl oxadiazole scaffold has demonstrated empirically validated M1 muscarinic receptor agonist activity (IC₅₀ = 2.7 μM) with preserved functional PI turnover efficacy, making (3-methyl-1,2,4-oxadiazol-5-yl)methanol the optimal starting building block for fragment elaboration libraries targeting cholinergic dysfunction in Alzheimer's disease and other cognitive disorders [1]. Researchers should avoid substituting the 3-ethyl or longer-chain analogs, which have been shown to reduce functional efficacy despite improved binding affinity [1].

Lipophilicity-Guided Lead Optimization

With a measured LogP of −0.3 and LogD (pH 7.4) of −0.29, this building block occupies a narrow, desirable lipophilicity range that balances aqueous solubility with passive permeability [2][3]. Medicinal chemistry teams engaged in lead optimization should preferentially incorporate the 3-methyl variant when seeking to maintain ligand efficiency metrics (LE, LLE) within recommended guidelines, avoiding the excessive hydrophobicity of 3-phenyl (LogD 2.43) or 3-trifluoromethylphenyl analogs that risk promiscuous binding and poor developability profiles [4].

Cost-Efficient Parallel Library Synthesis

The multi-supplier commercial availability (≥10 verified sources) and competitive pricing (£24–¥290 per gram at 95–98% purity) make (3-methyl-1,2,4-oxadiazol-5-yl)methanol the economically rational choice for parallel synthesis campaigns requiring gram-scale quantities [5]. This procurement advantage is particularly relevant for academic core facilities and contract research organizations (CROs) operating under fixed material budgets, where the 5–7× cost premium of the 3-cyclopropyl analog is prohibitive for library-scale synthesis .

Hydroxymethyl Bioisostere SAR Exploration

The hydroxymethyl group remains non-ionizable across all biologically relevant pH values (pKa 12.38), ensuring that the hydrogen-bond donor character of the −CH₂OH moiety is invariant under standard assay conditions . This property makes the compound an ideal control building block for systematic SAR studies probing the contribution of the hydroxyl group to target engagement, free from confounding pH-dependent ionization effects that can occur with phenolic or carboxylic acid bioisosteres.

Application
Selection Property
Validation Focus
Fragment-based M1 receptor studies
M1 agonist SAR context
PI turnover endpoint review
Lipophilicity-guided lead optimization
Reported LogP/LogD profile
Ligand efficiency metrics review
Parallel library synthesis
Multi-supplier availability
Batch quality and cost review
Hydroxymethyl bioisostere SAR
pH-invariant H-bond donor
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.